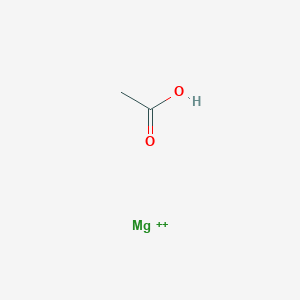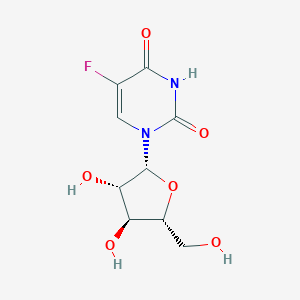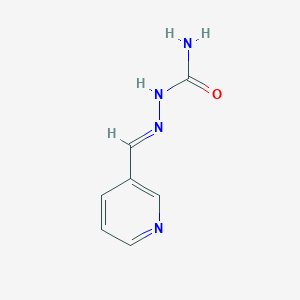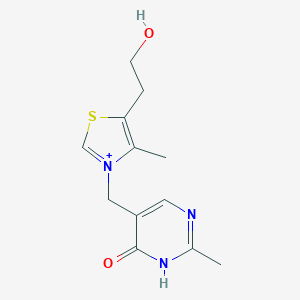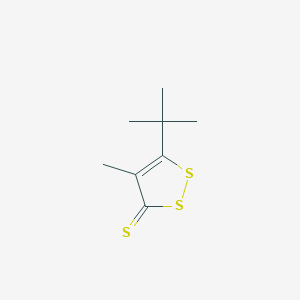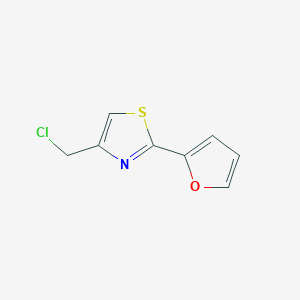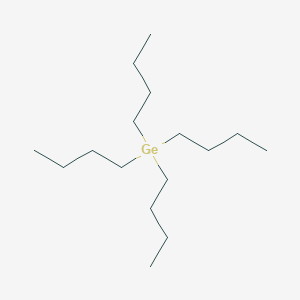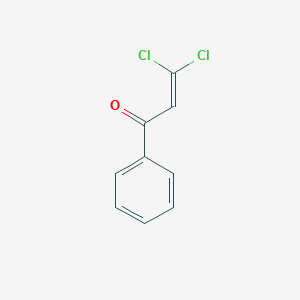
3,3-Dichloro-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1-phenylprop-2-en-1-one, also known as DCPA, is a synthetic compound that has been widely used in scientific research. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. DCPA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one is not fully understood. However, it has been proposed that 3,3-Dichloro-1-phenylprop-2-en-1-one may inhibit the activity of enzymes involved in various biological processes. For example, 3,3-Dichloro-1-phenylprop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
3,3-Dichloro-1-phenylprop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various cancer cell lines, and reduce inflammation. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dichloro-1-phenylprop-2-en-1-one has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 3,3-Dichloro-1-phenylprop-2-en-1-one is also stable under a range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to the use of 3,3-Dichloro-1-phenylprop-2-en-1-one. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dichloro-1-phenylprop-2-en-1-one. One area of interest is the development of new compounds based on 3,3-Dichloro-1-phenylprop-2-en-1-one that exhibit improved therapeutic properties. Another area of interest is the study of the mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one, which could lead to the discovery of new targets for drug development. Finally, the use of 3,3-Dichloro-1-phenylprop-2-en-1-one in combination with other compounds could lead to the development of new treatments for various diseases.
Synthesemethoden
3,3-Dichloro-1-phenylprop-2-en-1-one can be synthesized by reacting 3,3-dichloroacetophenone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to yield 3,3-Dichloro-1-phenylprop-2-en-1-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-1-phenylprop-2-en-1-one has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been used as a starting material to synthesize other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
10562-42-2 |
|---|---|
Produktname |
3,3-Dichloro-1-phenylprop-2-en-1-one |
Molekularformel |
C9H6Cl2O |
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
3,3-dichloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
AUIUGRRTBWGQAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



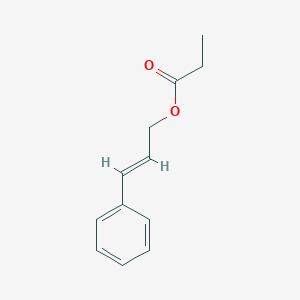

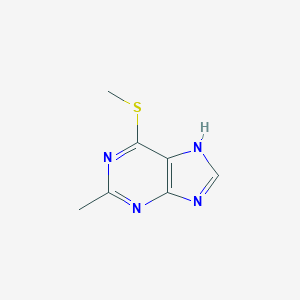
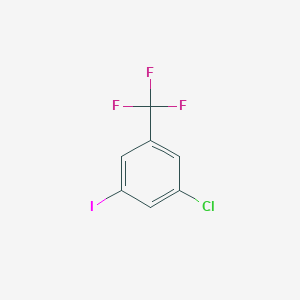
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
